Sangivamycin hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

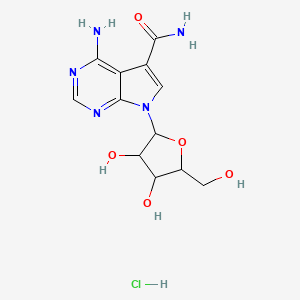

Sangivamycin hydrochloride is a nucleoside analog that was originally isolated from the bacterium Streptomyces rimosus. It is known for its antibiotic, antiviral, and anticancer properties. This compound acts as an inhibitor of protein kinase C, a key enzyme involved in various cellular processes. This compound has been investigated for its potential medical applications, including its efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and other viruses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sangivamycin hydrochloride involves several steps, starting from readily available precursors. One common method involves the use of nitrilase enzymes to convert a cyanide group into an amine group by hydrolysis. This method is both stable and economical for producing pharmaceutically useful sangivamycin .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces rimosus. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify the compound .

化学反応の分析

Types of Reactions

Sangivamycin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Sangivamycin can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions include various derivatives of sangivamycin, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

科学的研究の応用

Case Studies and Findings

- In Vitro Studies : Research indicates that Sangivamycin demonstrates pronounced activity against human carcinoma cells, such as HeLa cells, with effective concentrations as low as 0.01 to 0.05 mcg/cc .

- In Vivo Efficacy : In studies involving orthotopically implanted tumors in mice, Sangivamycin significantly reduced tumor growth. Specifically, treatment led to a decrease in tumor weight by approximately 50% and tumor volume by about 70% .

Comparative Efficacy

A comparative study showed that Sangivamycin and its derivative Toyocamycin were significantly more effective than Gemcitabine in targeting pancreatic ductal adenocarcinoma cell lines .

Broad-Spectrum Antiviral Activity

Sangivamycin has been evaluated for its ability to inhibit the replication of various viruses, including Ebola Virus and Marburg Virus. In vitro assays demonstrated that it effectively reduces viral replication at nanomolar concentrations .

Experimental Protocols

- In studies assessing its antiviral properties, Sangivamycin was tested alongside other antiviral agents like Remdesivir. The results indicated that Sangivamycin could enhance the efficacy of these treatments when used in combination .

Combination Therapies

Sangivamycin is often explored in combination with other chemotherapeutic agents to enhance therapeutic outcomes. Its use alongside nitrogen-mustard type agents and other carcinostatic drugs has been documented, suggesting synergistic effects that improve overall efficacy against malignancies .

Pharmacological Properties

Sangivamycin hydrochloride is characterized by its solubility and stability in various pharmaceutical formulations. It can be administered via oral or parenteral routes, making it versatile for clinical applications. The compound's pharmacokinetics indicate a favorable profile for use in long-term treatment regimens .

Data Summary Table

作用機序

Sangivamycin hydrochloride exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting this enzyme, sangivamycin can disrupt various cellular processes, leading to the death of cancer cells and inhibition of viral replication. The compound also affects other molecular targets and pathways, including the Haspin-Histone H3-survivin signaling pathway, which is involved in cell division and survival .

類似化合物との比較

Sangivamycin hydrochloride is similar to other nucleoside analogs, such as:

Toyocamycin: Another nucleoside analog with similar antiviral and anticancer properties.

Tubercidin: A nucleoside analog that preferentially enters anabolic pathways of adenosine.

Formycin: An unusual nucleoside analog with a unique C-C linkage of the base to the sugar.

Compared to these compounds, this compound is unique in its potent inhibition of protein kinase C and its broad-spectrum antiviral activity. It has shown greater efficacy against certain viruses, such as SARS-CoV-2, compared to other nucleoside analogs like remdesivir .

特性

CAS番号 |

21090-35-7 |

|---|---|

分子式 |

C12H16ClN5O5 |

分子量 |

345.74 g/mol |

IUPAC名 |

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C12H15N5O5.ClH/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H/t5-,7-,8-,12-;/m1./s1 |

InChIキー |

WTSGTUMQZSEZIW-CCUUNMJDSA-N |

SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl |

異性体SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.Cl |

正規SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl |

同義語 |

4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine NSC 65346 sangivamycin sangivamycin monohydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。